Home > Products > Screening Compounds P15044 > Ppack trifluoroacetate
Ppack trifluoroacetate - 157379-44-7

Ppack trifluoroacetate

Catalog Number: EVT-279586
CAS Number: 157379-44-7
Molecular Formula: C23H32ClF3N6O5
Molecular Weight: 565.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ppack trifluoroacetate is a synthetic peptide derivative that irreversibly and specifically inhibits thrombin-mediated platelet activation by binding with high affinity to the active site of thrombin (Ki = 0.24 nM). It has been used as an anticoagulant (100 μM) and to study thrombin-mediated fibrin deposition, angiogenesis, and proinflammatory processes.
Overview

Ppack trifluoroacetate, also known as PPACK (trifluoroacetate salt), is a synthetic peptide derivative recognized for its potent ability to irreversibly inhibit thrombin-mediated platelet activation. This compound specifically binds to the active site of thrombin, a key enzyme in the coagulation cascade, thereby preventing blood clot formation. The compound has garnered attention in both research and clinical settings due to its specificity and effectiveness in modulating hemostatic processes.

Sources and Classification

Ppack trifluoroacetate is classified as a peptide inhibitor and is derived from the coupling of specific amino acid residues, including D-phenylalanine, proline, and arginine. It is primarily sourced from chemical suppliers specializing in biochemicals and pharmaceuticals. The compound's CAS number is 157379-44-7, which facilitates its identification in various databases and chemical inventories.

Synthesis Analysis

Methods

The synthesis of Ppack trifluoroacetate typically involves peptide synthesis techniques. The most common method includes the coupling of D-phenylalanyl, prolyl, and arginyl residues with a chloromethyl ketone group. The reaction conditions often utilize organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol to facilitate the coupling process.

Technical Details

  1. Reagents:
    • D-phenylalanine
    • Proline
    • Arginine
    • Chloromethyl ketone
  2. Conditions:
    • Reaction solvents: DMF, DMSO, ethanol
    • Temperature and pressure conditions are optimized to enhance yield and purity.
  3. Purification: Post-synthesis purification typically involves high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting materials and byproducts.
Molecular Structure Analysis

Structure

Ppack trifluoroacetate has a complex molecular structure characterized by its peptide backbone and trifluoroacetate moiety. The structural formula can be represented as C8H10F3N2O2\text{C}_8\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2.

Data

  • Molecular Weight: Approximately 215.22 g/mol
  • Crystal Structure: Investigated using X-ray diffraction methods, revealing a triclinic crystal system with specific lattice parameters.
Chemical Reactions Analysis

Types of Reactions

Ppack trifluoroacetate primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. Additionally, it can participate in peptide coupling reactions typical for peptide-based compounds.

Common Reagents and Conditions:

  1. Substitution Reactions:
    • Nucleophiles: Amines, thiols
    • Conditions: Mild temperatures with appropriate solvents.
  2. Peptide Coupling Reactions:
    • Coupling agents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
    • Conditions: Controlled pH environments to promote efficient coupling.

Major Products

The major products formed from these reactions include various substituted derivatives of Ppack trifluoroacetate and extended peptide chains resulting from peptide coupling.

Mechanism of Action

Process

Ppack trifluoroacetate exerts its pharmacological effects through irreversible inhibition of thrombin, which is crucial for platelet activation in the coagulation cascade. The binding affinity to thrombin is characterized by a dissociation constant (Ki) of 0.24 nM, indicating a strong interaction.

Data

  • Target: Thrombin
  • Biochemical Pathways Affected: Coagulation cascade leading to inhibition of fibrin formation and platelet aggregation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless solution.
  • Solubility: Soluble in organic solvents commonly used in biochemical applications.

Chemical Properties

  • Stability: Requires storage at -20°C to maintain stability over time.
  • Reactivity: Engages in substitution reactions due to functional groups present in its structure.
Applications

Ppack trifluoroacetate has significant scientific applications, particularly in research related to thrombosis and hemostasis. Its ability to inhibit thrombin makes it valuable for studying:

  • Platelet activation mechanisms
  • Coagulation disorders
  • Potential therapeutic interventions for thrombotic diseases

Additionally, it serves as a tool for investigating cellular processes such as angiogenesis and inflammation due to its effects on thrombin activity.

Introduction to PPACK Trifluoroacetate

Historical Context and Discovery of PPACK Derivatives

PPACK derivatives originated from mechanistic studies on serine proteases in the 1980s. The foundational work by Kettner and Shaw established chloromethylketone (CMK) groups as irreversible inhibitors targeting the catalytic serine residue through covalent bond formation. PPACK II (H-D-Phe-Phe-Arg-chloromethylketone), specifically developed as a potent inhibitor of plasma and glandular kallikreins, emerged from systematic modifications of the CMK scaffold to enhance specificity and binding affinity. Its trifluoroacetate salt form became prevalent due to synthetic necessities: Trifluoroacetic acid (TFA) serves as the standard cleavage agent in Fmoc-based solid-phase peptide synthesis (SPPS), yielding peptides as TFA salts after purification and lyophilization [4] [8].

The adoption of TFA counterions was not deliberate but rather a consequence of industrial SPPS workflows. During resin cleavage and high-performance liquid chromatography (HPLC) purification, TFA ensures protonation of basic residues (e.g., Arg, Lys) and improves separation resolution. Consequently, residual TFA persists in the final product, typically constituting 15–55% of peptide preparations by weight [4] [8]. For PPACK II, this process results in a stable, water-soluble trifluoroacetate salt (solubility: 100 mg/mL), facilitating its application in biochemical assays [7].

Table 1: Key Historical Milestones in PPACK Development

YearDevelopmentSignificance
1981CMK inhibitor concept (Kettner & Shaw)Established CMK as irreversible protease inhibitors
1987PPACK characterization (Gibson et al.)Identified specificity for kallikreins
1989TFA-salt adoption in SPPSEnabled high-purity peptide isolation (≥95%)
2007Commercial standardization (Calbiochem®)PPACK II trifluoroacetate cataloged as research reagent

Structural and Functional Significance in Protease Inhibition

PPACK trifluoroacetate's bioactivity hinges on its tripeptide sequence (D-Phe-Phe-Arg) and the reactive chloromethylketone warhead. The structure adopts a β-strand conformation that mimics natural protease substrates, allowing precise docking into enzyme active sites. The N-terminal D-Phe enhances metabolic stability by resisting chiral recognition, while the C-terminal Arg-chloromethylketone forms an irreversible covalent adduct with the catalytic serine residue (e.g., Ser195 in kallikreins). This mechanism is quantified by second-order rate constants (kinact/Ki) exceeding 10⁶ M⁻¹s⁻¹ for target enzymes [7].

Notably, the trifluoroacetate counterion itself does not participate in enzyme binding but indirectly modulates functionality. Studies on analogous antimicrobial peptides (e.g., pexiganan) reveal that TFA salts exhibit altered hemolytic activity compared to acetate or hydrochloride forms. For instance, pexiganan-TFA shows 7.04% hemolysis at 256 µg/mL versus 30.75% for its acetate salt [4]. This suggests counterions influence peptide behavior at biomembranes through subtle changes in charge distribution or aggregation propensity. In PPACK's case, the TFA counterion may optimize solubility for in vitro applications, though it could introduce experimental artifacts in sensitive biological systems (see Section 1.3).

Table 2: Structural Determinants of PPACK Bioactivity

Structural ElementFunctional RoleConsequence
D-Phe at P3 positionSteric hindrance & chiral stabilityProlongs plasma half-life
Arg-chloromethylketoneCovalent bond with catalytic Ser/His residuesIrreversible inhibition; high specificity
TFA counterionProtonation of Arg guanidinium groupEnhanced water solubility; salt-bridge suppression

Role of Trifluoroacetate Counterion in Stability and Bioactivity

The TFA counterion exerts multifaceted effects on PPACK's stability, bioactivity, and experimental reliability:

  • Solubility and Formulation Stability: TFA salts enhance aqueous solubility (critical for in vitro assays) but may accelerate aggregation. Trifluoroacetate ions disrupt hydrogen-bonding networks, potentially destabilizing α-helical or β-sheet structures in peptides. In LL-37, TFA⁻ induces helical conformations more effectively than Cl⁻, while in glucagon, TFA promotes fibril formation at pH 2.0 [2] [5]. For PPACK, which lacks stable secondary structure, TFA likely minimizes self-association by electrostatic repulsion between protonated Arg residues.

  • Biological Interference: Residual TFA introduces confounding effects in cellular and animal studies. At nanomolar concentrations (≥10 nM), TFA suppresses osteoblast proliferation by 10%, while at micromolar levels (0.5–7.0 mM), it stimulates murine glioma cell growth. Such dose-dependent effects risk false interpretations of peptide toxicity or efficacy [4] [8]. In immunological models, TFA salts of myelin oligodendrocyte glycoprotein (MOG35–55) peptides accelerate experimental autoimmune encephalomyelitis onset by ~5 days compared to acetates, indicating adjuvant-like activity [4].

  • Analytical Challenges: TFA complicates structural characterization. Its strong infrared absorption at 1670 cm⁻¹ overlaps with amide I bands, obscuring analysis of peptide secondary structure via FTIR. Similarly, in NMR, trifluoroacetate signals may mask critical proton resonances [4] [8]. These limitations necessitate counterion exchange (e.g., to HCl) before biophysical studies.

Table 3: Comparative Impact of Counterions on Peptide Therapeutics

ParameterTrifluoroacetate (TFA⁻)Acetate (AcO⁻)Chloride (Cl⁻)
Solubility in waterHigh (≥100 mg/mL for PPACK)ModerateModerate to high
Hemolysis (pexiganan)7.04% at 256 µg/mL30.75% at 256 µg/mL8.51% at 256 µg/mL
Cellular toxicityVariable (cell-type dependent)Lower in some AMPsModerate
Structural analysisObscures FTIR/NMRMinimal interferenceMinimal interference

Properties

CAS Number

157379-44-7

Product Name

Ppack trifluoroacetate

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C23H32ClF3N6O5

Molecular Weight

565.0 g/mol

InChI

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1

InChI Key

LVMMUTOLGAPIGO-LPZNKSAJSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

Ppack trifluoroacetate; Ppack trifluoroacetate salt;

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.